molecular formula C11H10O3 B13704496 7-methoxy-2-methyl-4H-chromen-4-one

7-methoxy-2-methyl-4H-chromen-4-one

Cat. No.: B13704496
M. Wt: 190.19 g/mol
InChI Key: CMKKYAMSTCPNKF-UHFFFAOYSA-N
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Description

7-methoxy-2-methyl-4H-chromen-4-one is a chemical compound belonging to the chromenone family. It is characterized by a chromenone core structure with a methoxy group at the 7th position and a methyl group at the 2nd position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2-methyl-4H-chromen-4-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of an acid catalyst. This method is favored for its simplicity and efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-speed ball mill mixers under solvent-free conditions. This mechanochemical approach is environmentally friendly and allows for rapid synthesis with high yields .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives.

Scientific Research Applications

7-methoxy-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate protein functions, and affect cellular signaling pathways. These interactions contribute to its biological activities, such as anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
  • 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one
  • 7-methoxy-2-methyl-3-(4-nitrophenoxy)-4H-chromen-4-one

Uniqueness

Compared to similar compounds, 7-methoxy-2-methyl-4H-chromen-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

7-methoxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-5-10(12)9-4-3-8(13-2)6-11(9)14-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKKYAMSTCPNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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